In Vitro Efficacy of Vociprotafib: A Technical Overview
In Vitro Efficacy of Vociprotafib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (RMC-4630) is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[3][4] By inhibiting SHP2, Vociprotafib aims to block the propagation of oncogenic signals, thereby inhibiting tumor cell growth and proliferation. This technical guide summarizes the initial in vitro studies demonstrating the efficacy of Vociprotafib.
Mechanism of Action
Vociprotafib targets and binds to SHP2, preventing its interaction with downstream signaling molecules. This inhibition leads to the suppression of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1] In preclinical models, the inhibition of SHP2 by Vociprotafib has been shown to abrogate RTK signaling.
Quantitative In Vitro Efficacy
Initial preclinical data have demonstrated the potent activity of Vociprotafib in various cancer models. While specific IC50 values from head-to-head studies in a broad panel of cell lines are not extensively published in publicly available literature, related SHP2 inhibitors have shown potent biochemical and cell-based activity. For instance, the SHP2 inhibitor PF-07284892 demonstrated a biochemical IC50 of 21 nmol/L and potent inhibition of phosphorylated ERK (pERK) in cell-based assays with low nanomolar IC50 values.[5] Another potent, selective, and allosteric SHP2 inhibitor, RMC-4550, has an IC50 of 0.583 nM.[2] TNO155, another SHP2 inhibitor, has a reported IC50 of 0.011 µM.[2][6] Preclinical studies with Vociprotafib have shown that it suppresses tumor growth in a dose-dependent manner in human cell-line or patient-derived preclinical xenograft models of tumors with specific genetic alterations such as KRAS G12C, NF1 loss of function, or BRAF Class 3 mutations.[7]
Table 1: Summary of In Vitro Efficacy Data for SHP2 Inhibitors (for context)
| Compound | Assay Type | Target | IC50 | Reference |
| PF-07284892 | Biochemical | SHP2 | 21 nmol/L | [5] |
| RMC-4550 | Biochemical | SHP2 | 0.583 nM | [2] |
| TNO155 | Biochemical | SHP2 | 0.011 µM | [2][6] |
| SHP099 | Biochemical | SHP2 | 70 nM | [2] |
| IACS-13909 | Biochemical | SHP2 | 15.7 nM | [6] |
Note: This table provides context on the potency of SHP2 inhibitors. Specific, comprehensive IC50 data for Vociprotafib across a wide range of cancer cell lines from a single public source is limited.
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of Vociprotafib are crucial for the replication and extension of these findings. Below are representative methodologies for key assays.
SHP2 Biochemical Assay
A common method to determine the direct inhibitory effect of a compound on SHP2 enzymatic activity is a biochemical assay.
Principle: This assay measures the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme in the presence of varying concentrations of the inhibitor.
Protocol:
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Reagents: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue), and a detection reagent that specifically measures the amount of free phosphate generated.
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Procedure: a. A solution of recombinant SHP2 is pre-incubated with varying concentrations of Vociprotafib or a vehicle control (e.g., DMSO) in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphate produced is quantified using a detection reagent (e.g., Malachite Green-based reagent). e. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of Vociprotafib on cancer cell lines.
Principle: These assays measure the number of viable cells after a defined period of treatment with the compound. Common methods include assays based on metabolic activity (e.g., MTT, MTS) or ATP content.
Protocol (MTS Assay):
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Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
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Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: Cells are treated with a range of concentrations of Vociprotafib or vehicle control.
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Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
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MTS Reagent Addition: An MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
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Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm) using a microplate reader.
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Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis of MAPK Pathway Modulation
Western blotting is a key technique to confirm the mechanism of action of Vociprotafib by assessing the phosphorylation status of key proteins in the MAPK pathway.
Principle: This immunoassay detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins like ERK, one can determine the effect of Vociprotafib on the signaling pathway.
Protocol:
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Cell Treatment and Lysis: Cancer cells are treated with Vociprotafib or vehicle for a specified time. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, SHP2, or a loading control like GAPDH or β-actin). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). d. The membrane is washed again, and a chemiluminescent substrate is added.
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Detection: The signal is detected using an imaging system. The intensity of the bands corresponding to the proteins of interest is quantified. The levels of phosphorylated proteins are typically normalized to the total protein levels and/or a loading control.
Visualizations
Signaling Pathway of Vociprotafib's Action
Caption: Vociprotafib inhibits SHP2, blocking the RAS-MAPK signaling pathway.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for assessing Vociprotafib's in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vociprotafib - REVOLUTION Medicine - AdisInsight [adisinsight.springer.com]
- 3. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 4. Vociprotafib | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Reports Progress and Expansion of Combination Strategy with RMC-4630 as Therapeutic Backbone for RAS-Addicted Cancers | Revolution Medicines [ir.revmed.com]
- 7. researchgate.net [researchgate.net]
